molecular formula C13H13NO4 B13092657 Diethyl 2-cyanoisophthalate

Diethyl 2-cyanoisophthalate

Cat. No.: B13092657
M. Wt: 247.25 g/mol
InChI Key: FOZONAIQKCXIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-cyanoisophthalate is an organic compound with the molecular formula C12H13NO4 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with cyano and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the reaction of isophthalic acid with diethyl cyanophosphonate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Solvent recovery and recycling are also important aspects of the industrial process to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-cyanoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-cyanoisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyanoisophthalate in biological systems is not fully understood. it is believed to interact with cellular proteins and enzymes through its cyano and ester functional groups. These interactions can lead to the inhibition of specific biochemical pathways, resulting in various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

diethyl 2-cyanobenzene-1,3-dicarboxylate

InChI

InChI=1S/C13H13NO4/c1-3-17-12(15)9-6-5-7-10(11(9)8-14)13(16)18-4-2/h5-7H,3-4H2,1-2H3

InChI Key

FOZONAIQKCXIML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.